3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is an organic compound with the molecular formula C15H10ClN5O2 and a molecular weight of 327.732 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, an aldehyde group, and a phthalazinyl hydrazone moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-nitrobenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and purification techniques like recrystallization or chromatography, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like Grignard reagents or organolithium compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-aminobenzaldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: While its industrial applications are limited, it can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The nitro group and the hydrazone moiety play crucial roles in its biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
3-Nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:
4-(Dimethylamino)-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has a similar structure but includes a dimethylamino group, which can affect its chemical reactivity and biological activity.
4-Chloro-3-nitrobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound differs by having an additional chlorine atom, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H10ClN5O2 |
---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H10ClN5O2/c16-14-12-6-1-2-7-13(12)15(20-18-14)19-17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,20)/b17-9+ |
InChI Key |
UXNBRNASCNCLGL-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.